molecular formula C9H12N2 B021092 1,2,3,4-Tetrahydroquinolin-6-amine CAS No. 103796-41-4

1,2,3,4-Tetrahydroquinolin-6-amine

Cat. No.: B021092
CAS No.: 103796-41-4
M. Wt: 148.2 g/mol
InChI Key: SSEWGJUYSOIDMK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-6-amine is an organic compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core that has been partially hydrogenated. The presence of an amine group at the 6th position of the tetrahydroquinoline ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-6-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure can yield tetrahydroquinoline. Subsequent functionalization at the 6th position can be achieved through various amination reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes typically use continuous flow reactors to ensure efficient hydrogenation and high yields. The use of robust catalysts and optimized reaction conditions is crucial for the scalability of these methods .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-6-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases and interact with neurotransmitter receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinolin-6-amine is unique due to the presence of the amine group at the 6th position, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEWGJUYSOIDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325752
Record name 1,2,3,4-tetrahydroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103796-41-4
Record name 1,2,3,4-tetrahydroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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